molecular formula C13H17FN2O B4672020 N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B4672020
M. Wt: 236.28 g/mol
InChI Key: KXICSKANBJEBMW-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as flurofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat pain and inflammation. It was first synthesized in the 1970s, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Flurofenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. By inhibiting this activity, N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Flurofenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide acid has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Flurofenamic acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. Flurofenamic acid has been shown to have some toxicity, and it may not be suitable for use in certain experimental models.

Future Directions

There are a number of potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide acid. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, there is interest in exploring the use of N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide acid in combination with other drugs for the treatment of pain and inflammation. Finally, there is interest in developing new formulations of N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide acid that may improve its bioavailability and reduce its toxicity.
In conclusion, N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide acid is a well-studied NSAID that has potential therapeutic applications for the treatment of pain, inflammation, and neurological disorders. Its mechanism of action is well understood, and its biochemical and physiological effects have been extensively studied. While there are limitations to its use, there are also many potential future directions for research on this compound.

Scientific Research Applications

Flurofenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins, which are known to be involved in the inflammatory response. Additionally, N-(5-fluoro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-10-4-5-11(14)8-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXICSKANBJEBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2-(pyrrolidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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